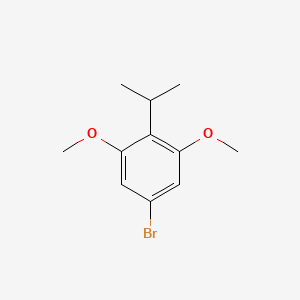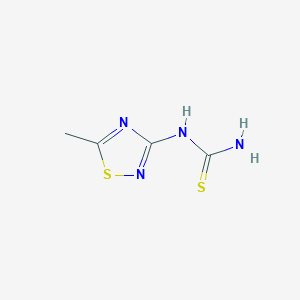
(5-Methyl-1,2,4-thiadiazol-3-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-1,2,4-thiadiazol-3-yl)thiourea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea typically involves the reaction of 5-methyl-1,2,4-thiadiazole-3-amine with thiourea. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reaction vessels and more efficient purification techniques such as column chromatography or crystallization from a suitable solvent. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyl-1,2,4-thiadiazol-3-yl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine
In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of certain cancer cell lines in vitro.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals. It can also be used as a corrosion inhibitor in metalworking fluids.
Mecanismo De Acción
The mechanism of action of (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea varies depending on its application. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. In anticancer applications, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 5-Methyl-1,3,4-thiadiazole-2-amine
- 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid
Uniqueness
(5-Methyl-1,2,4-thiadiazol-3-yl)thiourea is unique due to the presence of both the thiadiazole ring and the thiourea group in its structure. This combination imparts distinct chemical and biological properties to the compound, making it a versatile molecule for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C4H6N4S2 |
|---|---|
Peso molecular |
174.3 g/mol |
Nombre IUPAC |
(5-methyl-1,2,4-thiadiazol-3-yl)thiourea |
InChI |
InChI=1S/C4H6N4S2/c1-2-6-4(8-10-2)7-3(5)9/h1H3,(H3,5,7,8,9) |
Clave InChI |
NSMMYEGIAASYRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NS1)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





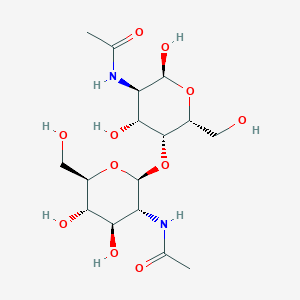
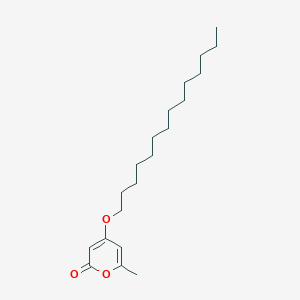
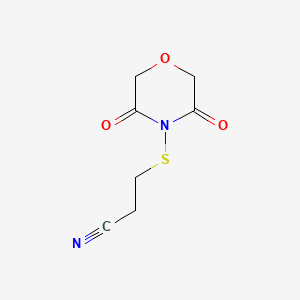
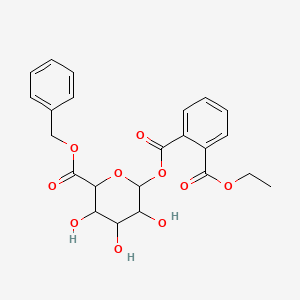

![3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13850981.png)




